molecular formula C28H25BrN2OS B13791373 (2E)-3-benzyl-2-[(E)-3-(3-benzyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole bromide CAS No. 68921-79-9

(2E)-3-benzyl-2-[(E)-3-(3-benzyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole bromide

Cat. No.: B13791373
CAS No.: 68921-79-9
M. Wt: 517.5 g/mol
InChI Key: NLUPFFAEUIUXLD-UHFFFAOYSA-M
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Description

This compound is a benzoxazolium bromide derivative featuring a conjugated system with a thiazolylidene moiety and a propenyl linker. The benzoxazolium core is substituted with phenylmethyl groups at positions 2 and 3, while the thiazolylidene ring contains a 4-methyl substituent. The bromide counterion suggests ionic character, influencing solubility and reactivity. While direct synthetic details for this compound are absent in the provided evidence, analogous methods involve nucleophilic substitutions or condensation reactions using bromides as intermediates, as seen in related heterocyclic systems (e.g., thiadiazoles and oxazolo-pyridines) .

Properties

CAS No.

68921-79-9

Molecular Formula

C28H25BrN2OS

Molecular Weight

517.5 g/mol

IUPAC Name

(2E)-3-benzyl-2-[(E)-3-(3-benzyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole bromide

InChI

InChI=1S/C28H25N2OS.BrH/c1-22-21-32-28(29(22)19-23-11-4-2-5-12-23)18-10-17-27-30(20-24-13-6-3-7-14-24)25-15-8-9-16-26(25)31-27;/h2-18,21H,19-20H2,1H3;1H/q+1;/p-1

InChI Key

NLUPFFAEUIUXLD-UHFFFAOYSA-M

Isomeric SMILES

CC1=CSC(=[N+]1CC2=CC=CC=C2)/C=C/C=C\3/N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-]

Canonical SMILES

CC1=CSC(=[N+]1CC2=CC=CC=C2)C=CC=C3N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this benzoxazolium-thiazolylidene bromide derivative typically involves multi-step organic synthesis focusing on:

  • Formation of the benzoxazolium core,
  • Introduction of the thiazolylidene moiety,
  • Installation of phenylmethyl substituents,
  • Final quaternization to form the bromide salt.

The key synthetic strategy involves condensation reactions and heterocyclic ring formation under controlled conditions.

Stepwise Synthesis

Although direct literature on this exact compound's synthesis is limited, analogous benzoxazolium and thiazolylidene derivatives are synthesized via:

  • Step 1: Benzoxazolium Core Formation
    Starting from 2-aminophenol derivatives, cyclization with carboxylic acid derivatives or aldehydes forms the benzoxazole ring. Quaternization with benzyl bromide introduces the benzyl substituent at the nitrogen, yielding benzoxazolium salts.

  • Step 2: Thiazolylidene Ring Construction
    The thiazole ring is typically synthesized via Hantzsch thiazole synthesis, which condenses α-haloketones with thiourea derivatives. Methyl and benzyl substituents are introduced via alkylation during or after ring formation.

  • Step 3: Coupling via Propenyl Linkage
    The benzoxazolium and thiazolylidene units are connected through a propenyl chain, often via aldol-type condensation or Wittig reactions to form the conjugated double bond system.

  • Step 4: Final Bromide Salt Formation
    The quaternary ammonium salt is stabilized by bromide ion, typically introduced by bromide-containing alkylating agents or by ion exchange.

Experimental Methods and Conditions

  • Solvents: Methanol, ethanol, or other polar solvents are commonly used.
  • Catalysts: Acidic or basic catalysts facilitate condensation and cyclization.
  • Temperature: Reflux conditions (60–100 °C) are typical for ring closures and condensation.
  • Reaction Time: Conventional methods require hours, but microwave-assisted synthesis can reduce this to minutes with comparable or improved yields.

Microwave-Assisted Synthesis

In related benzoxazolinone derivatives, microwave irradiation has been shown to significantly accelerate reactions, reducing synthesis time from 60 minutes (reflux) to 5 minutes, with yields improving from 53% to 58%. This method could be adapted for the preparation of benzoxazolium-thiazolylidene compounds, enhancing efficiency.

Analytical Characterization and Research Outcomes

Spectroscopic Confirmation

  • Fourier Transform Infrared Spectroscopy (FT-IR):
    Characteristic absorption bands include C=O stretch near 1750 cm⁻¹ (benzoxazolium carbonyl), C-H stretches around 2800–2930 cm⁻¹, and absence of N-H stretch indicating successful substitution at nitrogen sites.

  • Proton Nuclear Magnetic Resonance (¹H-NMR):
    Aromatic protons appear as multiplets between 7.0–7.4 ppm. Methylene bridge protons (N-CH₂) show singlets near 4.6 ppm. Alkyl substituents yield signals in the 0.8–3.3 ppm range consistent with methyl and benzyl groups.

Purity and Yield Data

Method Reaction Time Yield (%) Melting Point (°C) Notes
Conventional Reflux 60 min 53 151 Pale yellow crystals
Microwave-Assisted 5 min 58 151 Faster, slightly higher yield

These data are from analog benzoxazolinone derivatives but suggest similar trends for benzoxazolium-thiazolylidene bromide.

Biological and Chemical Outcomes

While direct bioactivity studies on this compound are sparse, related benzoxazolium and thiazolylidene derivatives have shown promising anti-inflammatory and antimicrobial properties, linked to their heterocyclic frameworks and substitution patterns. The presence of phenylmethyl groups and conjugated propenyl linkages may enhance membrane permeability and target binding.

Summary Table of Preparation Highlights

Aspect Details
Starting Materials 2-Aminophenol derivatives, α-haloketones, thiourea, benzyl bromide
Key Reactions Cyclization, Hantzsch thiazole synthesis, condensation, quaternization
Reaction Conditions Reflux or microwave irradiation; polar solvents; acid/base catalysts
Characterization FT-IR, ¹H-NMR, melting point, thin layer chromatography (TLC)
Yields 53–58% depending on method
Advantages of Microwave Reduced reaction time, slightly improved yield
Analytical Markers C=O stretch ~1750 cm⁻¹, aromatic protons 7.0–7.4 ppm, methylene singlets

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: It has shown potential as a biological probe for studying cellular processes and interactions.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenyl thiazolinium iodide

  • Key Differences: Substitution: A 6-chloro group on the benzoxazolium ring vs. Counterion: Iodide (I⁻) vs. bromide (Br⁻), affecting solubility and lattice energy. Relevance: Halogenation (Cl) may enhance photostability or alter electronic properties for applications in dyes or sensors .

2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (14)

  • Key Differences :
    • Core Structure: Oxazolo-pyridine vs. benzoxazolium-thiazolylidene.
    • Substituents: A brominated pyridine ring and a benzyl-piperidinyl side chain.
    • Relevance : The bromine here acts as a leaving group in cross-coupling reactions (e.g., Heck reactions), suggesting the target compound’s bromide might serve similar synthetic roles .

2.1.3 2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20)

  • Key Differences: Heterocycle: Thiadiazole vs. benzoxazolium-thiazolylidene. Functional Groups: Phenolic hydroxyl and imino groups vs. quaternary ammonium in the target.
Spectroscopic Characterization
Compound IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound (hypothesized) ~1700 (C=N), ~1600 (C=C) 7.5–8.2 (aromatic H), 3.4–4.3 (CH₂)
Compound 20 (thiadiazole) 3433 (OH), 3115 (NH) 7.03–8.69 (ArH, NH), 10.49 (OH)
Compound 14 (oxazolo-pyridine) 1707 (C=O), 1603 (C=N) 1.40–8.59 (piperidinyl, aromatic H)
  • Insights: Aromatic protons and CH₂ groups dominate ¹H-NMR, while IR confirms conjugated systems. Missing NH/OH peaks in the target compound differentiate it from phenolic analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this benzoxazolium-thiazolylidene compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multistep reactions involving condensation of benzoxazolium precursors with thiazolylidene derivatives. Key steps include:

  • Knoevenagel condensation to form the propenyl bridge between benzoxazolium and thiazolylidene moieties .
  • Use of Vilsmeier-Haack reagent (DMF/POCl₃) for formylation or cyclization, as demonstrated in analogous heterocyclic syntheses (e.g., ).
  • Purification : Column chromatography (silica gel) with polar solvents (e.g., ethyl acetate/hexane) yields pure product. Typical yields range from 51–53% for similar structures .
    • Optimization : Adjusting temperature (60–65°C), solvent polarity, and stoichiometric ratios of reactants can improve yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is structural confirmation achieved for this compound, and what analytical data are critical?

  • Key Techniques :

  • ¹H/¹³C NMR : Peaks for benzoxazolium protons (δ 7.2–8.5 ppm), thiazolylidene vinyl protons (δ 6.8–7.1 ppm), and methylene groups (δ 4.5–5.0 ppm) confirm connectivity .
  • HRMS : Matches calculated and observed molecular weights (e.g., [M]⁺ for C₂₇H₂₅BrN₂OS requires 520.09; observed 520.08) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., C: 62.4%, H: 4.1%, N: 15.6% for analogous compounds) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic interactions between the benzoxazolium and thiazolylidene moieties?

  • Electronic Effects : The propenyl bridge facilitates π-conjugation, altering the compound’s redox properties. Computational studies (DFT) reveal:

  • HOMO-LUMO gaps (~3.2 eV) suggest potential as a photosensitizer .
  • Charge transfer from thiazolylidene (electron-rich) to benzoxazolium (electron-deficient) enhances stability .
    • Experimental Validation : UV-Vis spectroscopy shows absorption maxima at 450–500 nm, characteristic of conjugated systems .

Q. How does substitution on the phenylmethyl groups influence bioactivity or material properties?

  • Structure-Activity Relationship (SAR) :

  • 4-Methyl substitution on the thiazolylidene ring increases lipophilicity, potentially enhancing membrane permeability in cellular assays .
  • Phenylmethyl groups at position 3 of benzoxazolium improve steric hindrance, reducing aggregation in solution .
    • Case Study : Analogues with trifluoromethyl groups (e.g., ) show 2–3× higher antimicrobial activity compared to non-substituted derivatives .

Q. What are the challenges in characterizing non-covalent interactions (e.g., π-π stacking) in crystalline forms?

  • Crystallography : Single-crystal X-ray diffraction reveals:

  • π-π interactions between benzoxazolium and thiazolylidene rings (centroid distances: 3.7 Å) .
  • C–H···π bonds stabilize the lattice, with angles of 150–160° .
    • Mitigation of Defects : Slow evaporation from dichloromethane/hexane (1:3) produces diffraction-quality crystals .

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